molecular formula C19H10Cl2F3N3 B10914739 6-(3,4-dichlorophenyl)-4-(difluoromethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine

6-(3,4-dichlorophenyl)-4-(difluoromethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10914739
M. Wt: 408.2 g/mol
InChI Key: UITHZIHBRDOGNT-UHFFFAOYSA-N
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Description

6-(3,4-Dichlorophenyl)-4-(difluoromethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic system, and is substituted with dichlorophenyl, difluoromethyl, and fluorophenyl groups. These substitutions contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dichlorophenyl)-4-(difluoromethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The dichlorophenyl, difluoromethyl, and fluorophenyl groups are introduced through various substitution reactions. These steps may involve halogenation, Friedel-Crafts acylation, or other electrophilic aromatic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dichlorophenyl)-4-(difluoromethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions may target the difluoromethyl group, converting it to a methyl group under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrazolo[3,4-b]pyridine derivatives in various chemical reactions.

Biology

Biologically, 6-(3,4-dichlorophenyl)-4-(difluoromethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine is investigated for its potential as a pharmacophore. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, although detailed studies are required to confirm its efficacy and safety.

Industry

Industrially, this compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(3,4-dichlorophenyl)-4-(difluoromethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-b]pyridine: Lacks the difluoromethyl and fluorophenyl groups.

    4-(Difluoromethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine: Lacks the dichlorophenyl group.

    1-(4-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridine: Lacks both the dichlorophenyl and difluoromethyl groups.

Uniqueness

6-(3,4-Dichlorophenyl)-4-(difluoromethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine is unique due to the combination of its substituents. The presence of dichlorophenyl, difluoromethyl, and fluorophenyl groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H10Cl2F3N3

Molecular Weight

408.2 g/mol

IUPAC Name

6-(3,4-dichlorophenyl)-4-(difluoromethyl)-1-(4-fluorophenyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C19H10Cl2F3N3/c20-15-6-1-10(7-16(15)21)17-8-13(18(23)24)14-9-25-27(19(14)26-17)12-4-2-11(22)3-5-12/h1-9,18H

InChI Key

UITHZIHBRDOGNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=CC(=N3)C4=CC(=C(C=C4)Cl)Cl)C(F)F)F

Origin of Product

United States

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